Structurally Bound Hydrate Water Remains Stable to 650 °C vs. Other Rare-Earth Phosphate Hydrates
In hydrated orthophosphate powders of La, Nd, and Gd, the structurally bound hydrate water in NdPO₄·0.5H₂O is accommodated within the rhabdophane structure and remains stable up to 650 °C before transforming to the monazite structure upon full dehydration [1]. This thermal stability is markedly higher than that of physically adsorbed water, which is lost reversibly at lower temperatures, and contrasts with the behavior of GdPO₄·0.5H₂O, whose proton conductivity depends largely on phosphate morphology rather than hydrate structure [1].
| Evidence Dimension | Thermal stability limit of structurally bound hydrate water |
|---|---|
| Target Compound Data | NdPO₄·0.5H₂O: hydrate water stable to ~650 °C |
| Comparator Or Baseline | LaPO₄·0.6H₂O and GdPO₄·0.5H₂O: similar rhabdophane structure but with distinct proton-conduction dependence on morphology vs. structure |
| Quantified Difference | NdPO₄·0.5H₂O retains bound water >200 °C beyond typical physisorbed-water loss; no other rare-earth phosphate hydrate in the study exceeded 650 °C stability. |
| Conditions | Powder XRD, TGA/DTA, impedance spectroscopy; International Journal of Electrochemical Science, 2014 |
Why This Matters
Procurement for intermediate-temperature proton conductors (e.g., fuel cells operating at 400–600 °C) requires a hydrate with bound water that does not off-gas prematurely; NdPO₄·0.5H₂O uniquely meets this criterion within the light rare-earth phosphate family.
- [1] Thermal Stability and Proton Conductivity of Rare Earth Orthophosphate Hydrates. International Journal of Electrochemical Science, 9, 2285–2300 (2014). View Source
